molecular formula C4H7N5O B15209522 5-amino-1H-pyrazole-4-carbohydrazide

5-amino-1H-pyrazole-4-carbohydrazide

Cat. No.: B15209522
M. Wt: 141.13 g/mol
InChI Key: VMBCBLRIXKWCLY-UHFFFAOYSA-N
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Description

5-amino-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position and a carbohydrazide group at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high efficiency, ranging from 86% to 96%.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach using recyclable catalysts and green solvents is promising for scalable production. The use of environmentally benign methods aligns with industrial sustainability goals .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or carbohydrazide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-amino-1H-pyrazole-4-carbohydrazide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-amino-1H-pyrazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit enzymes like p38 kinase and act as a ligand for cannabinoid receptors (hCB1 and hCB2). These interactions lead to the modulation of signaling pathways involved in inflammation, cancer progression, and microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
  • 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
  • 3,5-diamino-1H-pyrazole-4-carbohydrazide

Uniqueness

5-amino-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-3-2(1-7-9-3)4(10)8-6/h1H,6H2,(H,8,10)(H3,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBCBLRIXKWCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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